2-Methoxybutanenitrile

Description

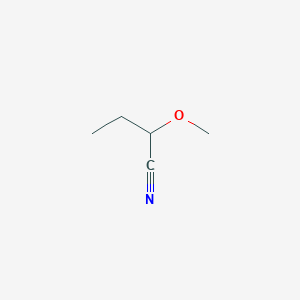

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-3-5(4-6)7-2/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGNKWVNJVYHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxybutanenitrile and Analogues

Direct Synthetic Routes to α-Alkoxynitriles

Direct synthetic routes aim to construct the α-alkoxynitrile framework in a single or one-pot procedure from readily available precursors. These methods are often valued for their efficiency and atom economy.

The direct nucleophilic substitution of an α-alkoxy-α-haloalkane with a cyanide source represents a straightforward approach to α-alkoxynitriles. This reaction typically proceeds via an S_N2 mechanism. For the synthesis of 2-methoxybutanenitrile, a hypothetical precursor would be 2-bromo-2-methoxybutane. The reaction involves the attack of a cyanide anion (from sources like NaCN or KCN) on the carbon atom bearing both the methoxy (B1213986) group and the halogen leaving group.

The choice of solvent is crucial, with polar aprotic solvents like DMSO or DMF being preferred to dissolve the cyanide salt and promote the S_N2 pathway. However, this approach can be challenging due to competing elimination reactions (E2), which are favored by the steric hindrance around the tertiary carbon center and the basicity of the cyanide ion. The synthesis of the α-halo-α-ether precursor itself can also be complex.

Table 1: Representative Conditions for Nucleophilic Cyanation

| Precursor | Cyanide Source | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Bromo-2-methoxybutane | Sodium Cyanide (NaCN) | DMSO | 50-80 °C | This compound |

| 2-Chloro-2-methoxybutane | Potassium Cyanide (KCN) | Phase-Transfer Catalyst / Toluene | 80-110 °C | This compound |

This table presents plausible conditions based on general principles of nucleophilic substitution reactions.

A powerful method for forming α-alkoxynitriles involves the reaction of carbonyl compounds. One such strategy is the addition of a cyanide source to an acetal (B89532) or an in-situ generated oxocarbenium ion. For instance, reacting 2-methoxybutanal (B14401657) with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst can directly yield this compound. The Lewis acid activates the carbonyl group, facilitating the nucleophilic attack by the cyanide.

Alternatively, a one-pot reaction can be designed starting from butanal. The aldehyde first reacts with a cyanide source (e.g., KCN) to form a cyanohydrin intermediate (2-hydroxybutanenitrile). libretexts.orgsavemyexams.com This intermediate is then immediately alkylated (O-methylation) in the same pot using an electrophilic methyl source like dimethyl sulfate (B86663) or methyl iodide, under basic conditions, to afford the final product. This approach avoids the isolation of the potentially unstable cyanohydrin.

Table 2: Cyanide Addition to Carbonyl Derivatives

| Carbonyl Precursor | Cyanide Source | Alkoxylating Agent / Conditions | Product |

|---|---|---|---|

| 2-Methoxybutanal | Trimethylsilyl Cyanide (TMSCN) | Lewis Acid (e.g., ZnI₂) / CH₂Cl₂ | This compound |

| Butanal | Potassium Cyanide (KCN) | 1. H₂SO₄ (aq), pH 4-52. NaH, then CH₃I / THF | This compound |

More advanced methods include oxidative processes. The direct oxidative α-cyanation of an ether like 2-methoxybutane could theoretically yield the target compound. This reaction would involve the generation of an oxocarbenium ion intermediate at the α-position through oxidation, which is then trapped by a cyanide nucleophile. Various catalytic systems, including photoredox and transition-metal catalysts, have been developed for the oxidative cyanation of ethers and tertiary amines. d-nb.inforsc.org

Another strategy is the hydroalkoxylation of an unsaturated nitrile. For example, the anti-Markovnikov addition of methanol (B129727) across the double bond of an unsaturated nitrile like crotononitrile (B213123) (but-2-enenitrile) or 3-pentenenitrile (B94367) could yield this compound. rsc.org This reaction can be catalyzed by transition metals, which facilitate the addition of the alcohol and a hydrogen atom across the C=C bond. acs.orguni-muenchen.deoaepublish.com

Table 3: Oxidative and Hydroalkoxylation Methods

| Substrate | Reagents | Catalyst | Strategy |

|---|---|---|---|

| 2-Methoxybutane | TMSCN, Oxidant | Photoredox or Metal Catalyst | Oxidative α-Cyanation |

| Crotononitrile | Methanol, H₂ source | Manganese or Cobalt Complex | Hydroalkoxylation |

Indirect Synthesis and Functional Group Interconversions

Indirect routes involve the sequential formation of the nitrile and methoxy functionalities. These multi-step syntheses often provide better control over selectivity and can utilize a wider range of starting materials.

A common and reliable method for synthesizing nitriles involves a two-step conversion from an alcohol. organic-chemistry.org First, the alcohol's hydroxyl group is converted into a better leaving group, typically a halide. For instance, butan-1-ol can be treated with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to produce 1-bromobutane (B133212) or 1-chlorobutane, respectively.

In the second step, the resulting alkyl halide undergoes nucleophilic substitution with a cyanide salt. savemyexams.com Heating the alkyl halide with sodium or potassium cyanide in a suitable solvent yields the corresponding nitrile. This method effectively elongates the carbon chain by one carbon. Following this sequence, butan-1-ol is converted to pentanenitrile. To obtain an analogue like butanenitrile, propan-1-ol would be the starting material. The resulting nitrile can then be subjected to further functionalization to introduce the α-methoxy group.

Table 4: Two-Step Alcohol to Nitrile Conversion

| Starting Alcohol | Step 1 Reagent | Halide Intermediate | Step 2 Reagent/Solvent | Final Nitrile |

|---|---|---|---|---|

| Butan-1-ol | PBr₃ | 1-Bromobutane | KCN / Ethanol | Pentanenitrile |

The most prevalent indirect route to this compound begins with the synthesis of its hydroxyl analogue, 2-hydroxybutanenitrile (B1294457). This key intermediate is readily prepared by the nucleophilic addition of cyanide to butanal, a reaction that forms a cyanohydrin. libretexts.orgnih.gov

With 2-hydroxybutanenitrile in hand, the methoxy group is introduced via O-methylation of the secondary alcohol. The Williamson ether synthesis is a classic and effective method for this transformation. masterorganicchemistry.com The hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. This alkoxide is then treated with an electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to form the desired ether linkage, yielding this compound.

Table 5: O-Methylation of 2-Hydroxybutanenitrile

| Substrate | Base | Methylating Agent | Solvent | Product |

|---|---|---|---|---|

| 2-Hydroxybutanenitrile | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | This compound |

Catalytic Systems in this compound Synthesis

The synthesis of this compound and related α-alkoxy nitriles can be effectively achieved through various catalytic methodologies. These methods often involve the activation of appropriate precursors by Lewis acids or transition metal complexes, enabling the introduction of the nitrile functionality with high efficiency.

Lewis acids and transition metal catalysts play a pivotal role in promoting the synthesis of α-alkoxy nitriles by activating either the electrophilic substrate or the cyanide source.

Lewis acids are widely employed to catalyze the cyanation of acetals and enol ethers, which are common precursors for α-alkoxy nitriles. The Lewis acid coordinates to an oxygen atom of the substrate, facilitating the departure of a leaving group and generating a reactive oxocarbenium ion intermediate. This intermediate is then readily attacked by a cyanide nucleophile, such as trimethylsilyl cyanide (TMSCN), to afford the desired α-alkoxy nitrile. A variety of Lewis acids have been demonstrated to be effective for this transformation. For instance, the synthesis of 2-methoxy-2-phenylacetonitrile (B3046784) from the corresponding acetal has been achieved using catalytic amounts of Lewis acids like bismuth(III) bromide (BiBr₃), magnesium iodide etherate (MgI₂·OEt₂), titanium(IV) chloride (TiCl₄), and trichlorosilyl (B107488) triflate (SiCl₃OTf). researchgate.netmdpi.com

| Catalyst | Cyanide Source | Reaction Time | Yield (%) |

|---|---|---|---|

| BiBr₃ | TMSCN | 1 h | 89 |

| MgI₂·OEt₂ | TMSCN | 36 h | 53 |

| TiCl₄ | t-butyl isocyanide | 0.5 h | 95 |

| SiCl₃OTf | α-cyanoamine | 3 h | 96 |

The development of stereoselective methods for the synthesis of α-alkoxy nitriles is crucial for accessing enantiomerically enriched compounds with potential applications in pharmaceuticals and agrochemicals.

A significant advancement in this area is the stereocontrolled synthesis of cyanohydrin ethers through chiral Brønsted acid-mediated hydrocyanation of vinyl ethers. This methodology utilizes a chiral phosphoric acid or a derivative as the catalyst to protonate the vinyl ether, generating a chiral ion pair. The subsequent nucleophilic attack by trimethylsilyl cyanide (TMSCN) proceeds with high enantioselectivity, controlled by the chiral environment created by the catalyst's conjugate base. This approach has been successfully applied to a range of vinyl ethers, affording the corresponding α-alkoxy nitriles with good to excellent enantiomeric ratios.

| Catalyst | Substrate | Product | Enantiomeric Ratio (er) |

|---|---|---|---|

| Chiral Phosphoric Acid Derivative | Generic Vinyl Ether | Chiral α-Alkoxy Nitrile | up to 95:5 |

Another powerful strategy for the enantioselective synthesis of related compounds involves the use of chiral Lewis base catalysis. For instance, modified cinchona alkaloids have been employed to catalyze the asymmetric cyanation of ketones, leading to chiral tertiary cyanohydrin derivatives with high enantioselectivity. brandeis.edu While not directly applied to this compound, this principle could be extended to the asymmetric cyanation of suitable precursors.

Furthermore, copper-catalyzed asymmetric radical cyanation has emerged as a versatile method. snnu.edu.cn This approach typically involves the generation of a radical intermediate which then undergoes enantioselective cyanation in the presence of a chiral copper catalyst. This strategy has been successfully used for the synthesis of a variety of chiral nitriles. nih.gov The development of analogous systems for the stereoselective synthesis of α-alkoxy nitriles holds significant promise for the future.

Elucidation of Molecular Structure Through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the atomic connectivity and chemical environment within the 2-methoxybutanenitrile molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shift (δ), integration, and multiplicity of each signal provide crucial information for structural assignment.

Based on the structure of this compound, the following proton signals are anticipated:

A triplet corresponding to the methyl protons (CH₃) of the ethyl group.

A multiplet for the methylene (B1212753) protons (CH₂) of the ethyl group, which are adjacent to both a methyl and a methine group.

A multiplet for the methine proton (CH) at the second carbon, coupled to the adjacent methylene and methoxy (B1213986) groups.

A singlet for the methoxy group protons (OCH₃), which have no adjacent protons to couple with.

The expected chemical shifts and multiplicities are summarized in the table below. These values are estimated based on typical chemical shift ranges for similar functional groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH-CH ₃ | ~ 1.0 | Triplet (t) | 3H |

| -CH ₂- | ~ 1.7 | Multiplet (m) | 2H |

| -O-CH ₃ | ~ 3.4 | Singlet (s) | 3H |

| -CH (CN)- | ~ 4.2 | Multiplet (m) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

The predicted chemical shifts for the carbon atoms are as follows:

The methyl carbon of the ethyl group is expected to appear at the lowest chemical shift.

The methylene carbon of the ethyl group will be at a slightly higher chemical shift.

The methoxy carbon will appear in the typical range for ethers.

The methine carbon attached to the nitrile and methoxy groups will be significantly downfield.

The nitrile carbon will have the highest chemical shift value.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C H₃-CH₂- | ~ 10-15 |

| CH₃-C H₂- | ~ 25-30 |

| -O-C H₃ | ~ 55-60 |

| -C H(CN)- | ~ 70-75 |

| -C N | ~ 118-122 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC) for Connectivity and Stereochemistry

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak between the methyl protons and the adjacent methylene protons of the ethyl group. Another cross-peak would be expected between the methylene protons and the methine proton at the second carbon. The methoxy protons would not show any COSY correlations, confirming their isolation from other proton-bearing carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show correlations between:

The methyl protons and the methyl carbon.

The methylene protons and the methylene carbon.

The methine proton and the methine carbon.

The methoxy protons and the methoxy carbon. The nitrile carbon, having no attached protons, would be absent in the HSQC spectrum. These correlations confirm the direct C-H bonds within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of this compound.

For the molecular formula C₅H₉NO, the theoretical exact mass can be calculated:

Carbon: 5 x 12.00000 = 60.00000

Hydrogen: 9 x 1.00783 = 9.07047

Nitrogen: 1 x 14.00307 = 14.00307

Oxygen: 1 x 15.99491 = 15.99491

Total Exact Mass: 99.06845

An experimental HRMS measurement yielding a value very close to this theoretical mass would confirm the elemental composition of this compound.

Fragmentation Patterns and Structural Information from MS/MS

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to fragmentation. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of this compound is expected to proceed through several key pathways.

The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (99.13 g/mol ). Common fragmentation patterns for ethers and nitriles would likely be observed:

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom is a common fragmentation pathway for ethers. This could result in the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃).

Loss of the methoxy group: Fragmentation could involve the loss of a methoxy radical (•OCH₃), leading to a significant fragment ion.

Loss of the nitrile group: The loss of the nitrile group as a radical (•CN) is another plausible fragmentation pathway.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss |

| 99 | [M]⁺ (Molecular Ion) |

| 84 | [M - CH₃]⁺ |

| 70 | [M - C₂H₅]⁺ |

| 68 | [M - OCH₃]⁺ |

| 73 | [M - CN]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present within a molecule. researchgate.net The principle is based on the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational energy states. libretexts.org Specific types of bonds and functional groups vibrate at characteristic frequencies, and the absorption of radiation at these frequencies is recorded as a peak in an IR spectrum. libretexts.orglibretexts.org The vibrational spectrum of a molecule is a unique physical property that can be used as a "fingerprint" for identification. researchgate.net

Characterization of Nitrile (C≡N) and Methoxy (C-O-C) Vibrational Modes

In the IR spectrum of this compound, two key functional groups provide distinct and identifiable absorption bands: the nitrile group (C≡N) and the methoxy group (C-O-C).

Nitrile (C≡N) Stretching Vibration: The nitrile functional group is characterized by its carbon-nitrogen triple bond. This bond gives rise to a sharp and intense absorption peak in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool. nih.gov For saturated aliphatic nitriles, this stretching vibration typically occurs in the range of 2210–2260 cm⁻¹. libretexts.orgspectroscopyonline.com The high intensity of this peak is a result of the significant change in dipole moment that occurs during the stretching of the polar C≡N bond. spectroscopyonline.com

Methoxy (C-O-C) Stretching Vibration: The ether linkage of the methoxy group is identified by a strong C-O stretching absorption. This band appears in the more complex "fingerprint" region of the spectrum, which generally lies below 1500 cm⁻¹. libretexts.org Specifically, the asymmetric C-O-C stretch in ethers typically produces a strong peak between 1050 cm⁻¹ and 1150 cm⁻¹. libretexts.org While this region contains numerous other absorptions from C-C and C-H bond vibrations, the C-O stretch is often the most prominent peak in this area for an ether. libretexts.orgmvpsvktcollege.ac.in

The following table summarizes the expected characteristic IR absorption bands for the primary functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Peak Intensity |

| Nitrile | C≡N Stretch | 2210–2260 | Strong, Sharp |

| Methoxy (Ether) | C-O-C Stretch | 1050–1150 | Strong |

Combinatorial Spectroscopic Approaches for Structural Assignment

While IR spectroscopy is invaluable for identifying the functional groups present, it does not provide sufficient information to determine the complete molecular structure or distinguish between isomers. libretexts.org For a definitive structural elucidation of this compound, a combinatorial approach that integrates data from multiple spectroscopic methods is essential. lehigh.eduscribd.com The primary techniques used in conjunction are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C). libretexts.orgresearchgate.net

Each technique provides unique and complementary information:

Mass Spectrometry (MS): This technique provides the molecular weight of the compound through the determination of its mass-to-charge ratio (m/z). lehigh.edu High-resolution mass spectrometry can yield the precise molecular formula, confirming the elemental composition.

¹³C NMR Spectroscopy: This method reveals the number of unique carbon environments in the molecule. libretexts.org For this compound, it would show distinct signals for the nitrile carbon, the methoxy carbon, the carbon bearing both the methoxy and nitrile groups, and the remaining carbons of the ethyl substituent.

¹H NMR Spectroscopy: This is one of the most powerful tools for mapping the carbon-hydrogen framework. lehigh.edu It provides information about the number of different types of protons, their electronic environment (chemical shift), the number of protons of each type (integration), and how many protons are on adjacent atoms (spin-spin splitting). lehigh.edulibretexts.org This detailed connectivity information is crucial for distinguishing this compound from its constitutional isomers, such as 3-methoxybutanenitrile (B2788125).

The table below outlines the specific contribution of each major spectroscopic technique to the structural assignment of this compound.

| Spectroscopic Technique | Information Provided for this compound |

| Infrared (IR) Spectroscopy | Confirms the presence of the Nitrile (C≡N) and Methoxy/Ether (C-O-C) functional groups. lehigh.edulibretexts.org |

| Mass Spectrometry (MS) | Determines the molecular weight and molecular formula (C₅H₉NO). lehigh.edu |

| ¹³C NMR Spectroscopy | Shows five distinct signals, confirming the presence of five unique carbon atoms in the structure. libretexts.org |

| ¹H NMR Spectroscopy | Provides the connectivity of the molecule by showing the characteristic signals and splitting patterns for the methoxy protons (-OCH₃), the proton on the chiral center (-CH(CN)OCH₃), and the protons of the ethyl group (-CH₂CH₃). lehigh.edu |

Theoretical and Computational Investigations of 2 Methoxybutanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and reactivity of molecules. For 2-methoxybutanenitrile, these methods can predict a variety of properties, from the stability of different conformations to the molecule's susceptibility to nucleophilic or electrophilic attack.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule based on its electron density. nih.gov It has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. nih.gov DFT calculations can be employed to optimize the geometry of this compound, providing information on bond lengths, bond angles, and dihedral angles.

Below is a hypothetical data table illustrating the types of electronic properties that could be calculated for this compound using DFT.

| Property | Hypothetical Calculated Value | Description |

| Total Energy | -325.1234 Hartrees | The total electronic energy of the optimized geometry. |

| Dipole Moment | 2.5 Debye | A measure of the molecule's overall polarity. |

| Ionization Potential | 10.2 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | -0.8 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 4.7 eV | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 5.5 eV | A measure of the molecule's resistance to a change in its electron distribution. |

Note: The values in this table are hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the reviewed literature.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. ossila.com An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful for predicting chemical reactivity. ossila.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. wikipedia.org For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

A hypothetical representation of the HOMO and LUMO energy levels for this compound is presented in the following table.

| Molecular Orbital | Hypothetical Energy (eV) | Description |

| HOMO | -9.5 | Highest energy orbital containing electrons; indicates regions of nucleophilicity. |

| LUMO | 0.7 | Lowest energy orbital without electrons; indicates regions of electrophilicity. |

| HOMO-LUMO Gap | 10.2 | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. |

Note: The values in this table are hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the reviewed literature.

Reaction Mechanism Studies

Theoretical chemistry plays a vital role in elucidating the pathways of chemical reactions. By modeling the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

For a molecule like this compound, theoretical studies could investigate various potential reactions, such as its hydrolysis, oxidation, or reactions with nucleophiles or electrophiles. By mapping the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction's feasibility and rate. While specific reaction mechanism studies for this compound are not prevalent in the literature, computational approaches could be used to model such transformations. nih.gov

Computational studies can also provide valuable kinetic and thermodynamic data for the transformations of this compound. rroij.comnasa.govnasa.gov Thermodynamics governs the relative stability of reactants and products, indicating whether a reaction is favorable, while kinetics determines the rate at which the reaction occurs. rroij.com

Key thermodynamic parameters that can be calculated include the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous reaction. Kinetic parameters, such as the activation energy (Ea), can be determined from the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

The following table provides a hypothetical example of calculated thermodynamic and kinetic parameters for a potential reaction of this compound.

| Reaction Parameter | Hypothetical Calculated Value | Description |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol | Heat released or absorbed during the reaction. |

| Entropy of Reaction (ΔS) | -5 cal/mol·K | Change in disorder during the reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -13.5 kcal/mol | Indicates the spontaneity of the reaction. |

| Activation Energy (Ea) | 25 kcal/mol | The minimum energy required to initiate the reaction. |

Note: The values in this table are hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the reviewed literature.

Conformational Analysis and Stereochemical Predictions

Molecules with single bonds, such as this compound, can exist in different spatial arrangements called conformations. Conformational analysis involves studying the different conformations of a molecule and their relative energies. Computational methods are particularly well-suited for this task, as they can systematically explore the potential energy surface to identify stable conformers (energy minima) and the energy barriers between them (transition states).

For this compound, rotation around the C-C and C-O single bonds will lead to various conformers. A detailed conformational analysis would reveal the most stable conformation, which is the one the molecule is most likely to adopt. This information is crucial as the conformation of a molecule can significantly influence its physical properties and chemical reactivity.

Furthermore, this compound possesses a chiral center at the carbon atom bonded to the methoxy (B1213986) and cyano groups. This means it can exist as two enantiomers (R and S). Computational methods can be used to predict the stereochemical outcome of reactions involving this compound, determining which enantiomer is preferentially formed. This is of great importance in fields such as pharmaceutical chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. While specific conformational and stereochemical studies on this compound are not widely reported, computational techniques provide a powerful avenue for such investigations. hokudai.ac.jp

Molecular Dynamics Simulations

A thorough review of scientific literature indicates that specific molecular dynamics (MD) simulation studies focused exclusively on this compound have not been published. MD simulations are a powerful computational method used to study the physical movement of atoms and molecules over time, providing a detailed view of molecular behavior and interactions that is often inaccessible through experimental means alone.

In the absence of direct studies on this compound, this section outlines the potential applications and methodologies of MD simulations for investigating its molecular interactions. Such simulations would provide valuable insights into the compound's behavior in various chemical environments, its conformational dynamics, and its interactions with other molecules.

A hypothetical MD study on this compound would typically involve defining a force field—a set of parameters that describe the potential energy of the system's particles. This allows for the calculation of forces between atoms and the subsequent simulation of their motion based on Newton's laws. The simulation would track the trajectory of each atom over a set period, from picoseconds to microseconds, generating data on the compound's structural and energetic evolution.

Key areas of investigation for this compound using MD simulations would include:

Solvation and Interaction with Solvents: Simulating this compound in various solvents (e.g., water, ethanol, non-polar solvents) would reveal how the molecule orients itself and interacts with solvent molecules. This is crucial for understanding its solubility and reactivity in different media.

Intermolecular Interactions: By simulating multiple this compound molecules, one could study self-aggregation and the nature of the intermolecular forces at play, such as dipole-dipole interactions and van der Waals forces.

The results from such a simulation would be analyzed to extract key properties. For example, radial distribution functions could describe the probability of finding a solvent molecule at a certain distance from a specific atom in this compound, offering a quantitative picture of the solvation shell.

While no specific research is available, the table below illustrates the type of data that a molecular dynamics simulation of this compound interacting with a solvent like water could generate.

| Simulation Parameter | Description | Potential Insights for this compound |

| Simulation Time | The total duration of the simulated molecular motion. | Observing long-term conformational changes or rare interaction events. |

| Force Field | The set of equations and parameters used to calculate forces between atoms. | Ensuring accurate representation of intramolecular and intermolecular forces. |

| Temperature & Pressure | Controlled thermodynamic variables of the simulated system. | Mimicking real-world experimental conditions to study environmental effects. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Quantifying the structure of water molecules around the methoxy and nitrile groups. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time. | Assessing the structural stability and flexibility of the molecule's backbone. |

| Interaction Energy | The calculated energy of interaction between the solute (this compound) and the solvent. | Determining the strength of solvation and the contribution of different energy types (e.g., electrostatic, van der Waals). |

Such theoretical investigations would be a critical step in building a comprehensive molecular profile of this compound, guiding future experimental work and applications.

Strategic Applications of 2 Methoxybutanenitrile in Complex Organic Synthesis

As a Building Block for Carbon Chain Elongation

The nitrile functional group is a well-established precursor for the introduction of new carbon-carbon bonds, effectively serving as a linchpin for carbon chain elongation. 2-Methoxybutanenitrile can be envisioned to participate in these classical transformations, with the α-methoxy group potentially influencing reactivity and stability.

One of the most fundamental reactions of nitriles for carbon chain extension is their interaction with organometallic reagents, such as Grignard or organolithium reagents. youtube.com The addition of such a reagent to the electrophilic carbon of the nitrile group, followed by hydrolysis, yields a ketone. This transformation not only extends the carbon skeleton but also introduces a versatile carbonyl group for further functionalization. The general scheme for this reaction is presented in Table 1.

| Reactant | Reagent | Intermediate | Product |

|---|---|---|---|

| This compound | 1. R-MgX (Grignard Reagent) 2. H₃O⁺ | Imine salt | Ketone |

Furthermore, the α-proton of this compound, activated by the adjacent nitrile and methoxy (B1213986) groups, could potentially be removed by a strong base to form a carbanion. This nucleophilic species could then react with various electrophiles, such as alkyl halides, in an alkylation reaction to achieve carbon chain elongation.

Another established method for carbon chain extension involves the reaction of aldehydes or ketones with cyanide to form hydroxynitriles. libretexts.orgchemguide.co.uk While this method describes the formation of nitriles, it underscores the importance of the nitrile group in building molecular complexity.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net The nitrile functionality is a key precursor in the synthesis of various nitrogen- and oxygen-containing heterocycles.

The electron-withdrawing nature of the nitrile group in this compound can facilitate cyclization reactions with dinucleophilic reagents to construct nitrogen-containing heterocycles. For instance, condensation with hydrazines could lead to the formation of pyrazole (B372694) derivatives, while reaction with amidines could yield pyrimidine (B1678525) rings. The general reactivity of nitriles in cycloaddition reactions, such as the [2+2+2] cycloaddition with alkynes, offers a powerful tool for the synthesis of substituted pyridines. nih.gov

Moreover, intramolecular cyclization strategies could be employed if a suitable functional group is present in the molecule. For example, if the carbon chain of a this compound derivative contains a tethered amine, intramolecular addition to the nitrile group could lead to the formation of cyclic imines, which are valuable intermediates for various alkaloids and other nitrogenous heterocycles. Radical isonitrile insertion reactions are also a valuable method for constructing N-containing heterocycles like phenanthridines and quinolines. dntb.gov.ua

| Reactant | Reagent | Potential Heterocyclic Product |

|---|---|---|

| This compound Derivative | Hydrazine | Substituted Pyrazole |

| This compound Derivative | Amidine | Substituted Pyrimidine |

| This compound and Alkynes | Photoredox Catalyst | Substituted Pyridine |

While less common than for nitrogen heterocycles, the nitrile group can also participate in the formation of oxygen-containing rings. Intramolecular cyclization of a this compound derivative bearing a hydroxyl group at an appropriate position could lead to the formation of lactones after hydrolysis of the intermediate iminoether.

Additionally, the nitrile group can be transformed into other functional groups that are more readily incorporated into oxygen heterocycles. For example, reduction of the nitrile to a primary amine, followed by reaction with a suitable dielectrophile, could be a pathway to various oxygen-containing heterocyclic systems. General synthetic approaches to benzo-fused oxygen heterocycles often involve the use of phenol (B47542) derivatives as starting materials. nih.gov

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.gov While the direct participation of simple nitriles in well-known MCRs like the Passerini and Ugi reactions is not typical, the versatility of the nitrile group suggests potential for its involvement in novel MCRs.

For instance, a reaction could be designed where this compound acts as a nucleophile after deprotonation at the α-position. This carbanion could then add to an imine or a related electrophile generated in situ from other components of the reaction mixture, leading to a complex adduct.

Furthermore, the nitrile group itself could be a target for nucleophilic attack within a multi-component cascade. While isocyanides are the typical substrates in Passerini and Ugi reactions, the development of new MCRs that can incorporate the nitrile functionality is an active area of research. The integration of multiple antioxidative features into one molecule can be achieved through MCRs. nih.gov

As a Chiral Auxiliary or Precursor to Chiral Compounds

The presence of a methoxy group at the α-position to the nitrile in this compound renders the α-carbon a stereocenter. This inherent chirality opens up avenues for its use as a precursor to enantiomerically pure compounds.

If this compound can be obtained in an enantiomerically enriched form, for example, through asymmetric synthesis or chiral resolution, it can serve as a valuable building block for other chiral molecules. Two key transformations highlight this potential:

Reduction to Chiral Amines: The reduction of the nitrile group to a primary amine is a straightforward transformation, typically achieved with reagents like lithium aluminum hydride. d-nb.info Starting with enantiopure this compound would directly lead to the corresponding chiral 2-methoxybutylamine, a valuable synthon for various pharmaceuticals and chiral ligands. Biocatalytic reductive amination is also a green alternative for accessing chiral amines. frontiersin.org

Hydrolysis to Chiral Carboxylic Acids: Hydrolysis of the nitrile group, under either acidic or basic conditions, yields a carboxylic acid. libretexts.orgorganic-chemistry.org Enantiopure this compound would thus be converted to enantiopure 2-methoxybutanoic acid. Chiral α-methoxy acids are valuable intermediates in organic synthesis.

The potential transformations are summarized in Table 3.

| Chiral Precursor | Transformation | Chiral Product |

|---|---|---|

| (R)- or (S)-2-Methoxybutanenitrile | Reduction (e.g., LiAlH₄) | (R)- or (S)-2-Methoxybutylamine |

| (R)- or (S)-2-Methoxybutanenitrile | Hydrolysis (e.g., H₃O⁺, heat) | (R)- or (S)-2-Methoxybutanoic acid |

While there is no direct evidence of this compound itself acting as a chiral auxiliary, the concept is plausible. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The chiral 2-methoxybutyl moiety could potentially be attached to a prochiral substrate to influence the stereoselectivity of a reaction, after which it would be cleaved and ideally recovered.

Derivatives and Analogues of 2 Methoxybutanenitrile in Chemical Research

Synthesis of Structurally Modified 2-Methoxybutanenitrile Derivatives

The synthesis of derivatives of this compound involves targeted chemical modifications to alter its physical and chemical characteristics. These modifications can range from simple substituent changes to the introduction of new functional groups at various positions along the molecule's carbon backbone.

The introduction of different substituents onto the this compound framework can profoundly impact its reactivity. The principles of physical organic chemistry suggest that the electronic properties of a substituent—whether it is electron-donating or electron-withdrawing—can alter the electron density at the reaction center, thereby influencing reaction rates and pathways. nsf.govlibretexts.org

Electron-withdrawing groups (EWGs) tend to increase the electrophilicity of the carbon atom in the nitrile group (-CN), potentially making it more susceptible to nucleophilic attack. libretexts.org Conversely, electron-donating groups (EDGs) may decrease its electrophilicity. These effects are critical in controlling the outcomes of synthetic reactions. For instance, in reactions where a polar transition state is involved, substituents that stabilize developing charges can significantly accelerate the reaction rate. nsf.gov While specific studies quantifying these effects on this compound are not extensively documented, the general principles are well-established in organic chemistry. libretexts.org

Table 1: Theoretical Substituent Effects on the Reactivity of a Nitrile This table illustrates the expected influence of different substituent types on the chemical reactivity of a generic nitrile compound, based on established chemical principles.

| Substituent Type | Position on Backbone | Example Group | Expected Effect on Nitrile Carbon Electrophilicity | Expected Impact on Reaction Rate (Nucleophilic Attack) |

| Electron-Withdrawing | Alpha (α) or Beta (β) | Nitro (-NO₂) | Increase | Acceleration |

| Electron-Withdrawing | Alpha (α) or Beta (β) | Halogen (-Br, -Cl) | Increase | Acceleration |

| Electron-Donating | Alpha (α) or Beta (β) | Alkyl (-CH₃) | Decrease | Deceleration |

| Electron-Donating | Alpha (α) or Beta (β) | Alkoxy (-OR) | Decrease (by resonance) | Deceleration |

The butane (B89635) backbone of this compound offers several sites for functionalization, allowing for the creation of a diverse range of derivatives. A key example is the synthesis of 2-Methoxy-4-(methylsulfanyl)butanenitrile, which is prepared using this compound as a starting material. smolecule.com This demonstrates a targeted functionalization at the C-4 position of the butane chain.

Further modifications can be achieved through various chemical reactions:

Oxidation: The methylsulfanyl group in 2-Methoxy-4-(methylsulfanyl)butanenitrile can be oxidized to form sulfoxides or sulfones, introducing new functional groups with different properties. smolecule.com

Reduction: The nitrile group itself is a versatile functional handle. It can be reduced using reagents like lithium aluminum hydride to yield a primary amine, fundamentally changing the molecule's chemical nature and potential applications. libretexts.orgsmolecule.com

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid, another important functional group in organic synthesis. noaa.govchemistrysteps.com

Table 2: Examples of Functionalization Reactions on the Butane Backbone This table summarizes key reactions for modifying the this compound scaffold, the reagents commonly used, and the resulting functional group.

| Reaction Type | Target Site | Common Reagents | Resulting Functional Group |

| Sulfanylmethylation | C-4 Position | Methylsulfanyl reagents | Thioether (-SCH₃) |

| Oxidation | C-4 Thioether | Hydrogen peroxide, m-CPBA | Sulfoxide (-SOCH₃), Sulfone (-SO₂CH₃) |

| Nitrile Reduction | C-1 Nitrile | Lithium aluminum hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) |

| Nitrile Hydrolysis | C-1 Nitrile | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Nucleophilic Addition | C-1 Nitrile | Grignard reagents (R-MgBr) | Ketone (after hydrolysis) |

Comparison of Reactivity and Synthetic Utility with Related Nitriles

The reactivity of this compound is largely defined by its nitrile functional group, but it is modulated by the presence of the methoxy (B1213986) group at the alpha-position (C-2). The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reactivity is shared with simpler aliphatic nitriles such as acetonitrile (B52724) and butyronitrile. noaa.gov

However, the C-2 methoxy group distinguishes this compound from unsubstituted nitriles. As an electronegative group, it can exert an inductive effect, potentially influencing the acidity of the alpha-proton and the reactivity of the nitrile group. This structural feature makes it a valuable intermediate for synthesizing more complex molecules where this specific substitution pattern is desired. smolecule.com

Compared to other functionalized nitriles, such as hydroxynitriles, this compound lacks a hydroxyl group, which alters its hydrogen-bonding capabilities and subsequent reactivity. savemyexams.com Its utility in synthesis often lies in its role as a precursor that can be elaborated into more complex structures, a common strategy in the preparation of specialty chemicals and materials. smolecule.com

Table 3: Comparison of Reactivity: this compound vs. Simple Aliphatic Nitriles This table provides a comparative overview of the chemical reactions of this compound and simpler nitriles like butyronitrile.

| Reaction | This compound | Butyronitrile (a simple nitrile) | Key Difference |

| Nucleophilic Addition | Occurs at the electrophilic nitrile carbon. The C-2 methoxy group may influence the rate. | Occurs at the electrophilic nitrile carbon. | The electronic effect of the C-2 methoxy group can modulate the electrophilicity of the nitrile carbon. |

| Alpha-Proton Acidity | The proton at C-2 is influenced by both the nitrile and the methoxy groups. | The protons at C-2 are influenced only by the nitrile group. | The additional methoxy group in this compound alters the electronic environment of the alpha-carbon. |

| Reduction to Amine | Readily reduced to 2-methoxybutan-1-amine. | Readily reduced to butan-1-amine. | The core reduction reaction is similar, but the product retains the methoxy substituent. |

| Hydrolysis to Carboxylic Acid | Hydrolyzes to form 2-methoxybutanoic acid. | Hydrolyzes to form butanoic acid. | The product retains the C-2 methoxy group, offering a route to alpha-substituted carboxylic acids. |

Research on Compounds Incorporating this compound Motifs

In medicinal chemistry and materials science, small molecular fragments, or motifs, are often incorporated into larger structures to achieve specific biological or material properties. The this compound structure can be considered such a motif. While specific drugs or materials prominently featuring this exact motif are not widely reported, the strategy of using functionalized building blocks is a cornerstone of modern chemical synthesis. mdpi.com

Research in drug discovery frequently involves the synthesis of analogues of bioactive natural products or existing drugs to improve their efficacy, selectivity, or pharmacokinetic profiles. mdpi.com In this context, a molecule like this compound or its derivatives could serve as a valuable intermediate. smolecule.com The process of creating molecular analogues often involves modifying peripheral functional groups to understand structure-activity relationships (SAR). nih.gov The unique combination of a nitrile and an alpha-methoxy group in this compound provides a specific chemical scaffold that could be exploited in the design of novel compounds.

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for 2-Methoxybutanenitrile Transformations

The development of innovative catalytic systems is paramount for the efficient and selective transformation of this compound. Current research in catalysis is broadly focused on creating systems that are not only highly active and selective but also operate under mild conditions. For instance, recent studies have reported the synthesis of novel trans-L monohydrido iPrRu-MACHO complex derivatives that function as effective pre-catalysts for a variety of chemical transformations. While not yet applied to this compound, these types of catalysts show promise for its future transformations. The exploration of new nanocatalysts, such as double layer hydroxides, has also shown significant potential in catalyzing complex organic reactions, offering advantages like high stability, environmental friendliness, and recyclability. nih.gov Future research will likely focus on adapting such catalytic systems for the specific chemical properties of this compound, aiming to develop efficient pathways for its derivatization and functionalization.

Integration into Flow Chemistry and Sustainable Synthesis

Flow chemistry, or continuous-flow synthesis, is rapidly becoming a cornerstone of modern chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. mdpi.comumontreal.cauc.ptflinders.edu.aunih.gov The principles of green chemistry are inherently embedded in flow processes, which often lead to reduced waste, lower energy consumption, and the use of safer reagents. flinders.edu.aunih.gov For a compound like this compound, integrating its synthesis and subsequent transformations into a continuous-flow setup could lead to more sustainable and cost-effective production methods. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. flinders.edu.au Future work in this area will likely involve the design of dedicated flow reactors for the synthesis of this compound and its derivatives, potentially incorporating immobilized catalysts to further enhance sustainability and ease of product purification.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. In situ reaction monitoring, using techniques like FTIR and Raman spectroscopy, provides real-time data on the concentrations of reactants, intermediates, and products. mt.comspectroscopyonline.combath.ac.uk This allows for a deeper understanding of reaction kinetics and mechanisms. While specific applications to this compound are yet to be reported, the existing methodologies are readily adaptable. Advanced techniques such as tip-enhanced Raman scattering (TERS) could even provide nanoscale information about reactions involving this compound. spectroscopyonline.com The development of specific spectroscopic probes and analytical methods tailored for this compound would enable researchers to optimize its synthesis and transformations with unprecedented precision.

Exploration of Bio-inspired and Biomimetic Transformations

Nature often provides elegant and highly efficient solutions for the synthesis of complex molecules. Bio-inspired and biomimetic chemistry seeks to emulate these natural processes in the laboratory. unm.edu For this compound, this could involve the use of enzymes or enzyme-mimicking catalysts to perform selective transformations that are challenging to achieve with traditional chemical methods. For example, research into the bio-inspired synthesis of other compounds has demonstrated the potential for creating complex architectures through carefully designed reaction cascades. uc.pt While direct bio-inspired transformations of this compound have not been documented, the broader field suggests a promising avenue for future research, potentially leading to novel and sustainable synthetic routes.

Computational Design of New this compound-Based Reactions

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the design of new reactions from first principles. mdpi.comchapman.eduaps.orgmdpi.com Density Functional Theory (DFT) calculations, for instance, can be used to elucidate reaction mechanisms and predict the reactivity of molecules like this compound. mdpi.com This computational insight can guide the experimental design of new catalytic systems and reaction conditions. Furthermore, computational methods can be employed to design novel derivatives of this compound with specific desired properties, opening up new possibilities for its application in materials science and medicinal chemistry. chapman.edu The synergy between computational prediction and experimental validation will be a key driver for innovation in the chemistry of this compound.

Q & A

Q. How can competency frameworks (e.g., eMPACT™) improve translational research workflows involving nitrile compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.